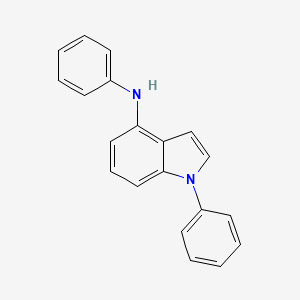![molecular formula C34H10F14N4O4 B12105628 7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, so let’s break it down. It belongs to the class of fluorinated organic compounds and features a complex, cage-like structure. The name hints at its intricate arrangement of nitrogen and carbon atoms, as well as its fluorinated substituents. But what does it do? Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps, starting from simpler building blocks. While I don’t have specific details for this exact compound, analogous reactions can guide us. One potential approach could be a multistep process, combining cyclization, oxidation, and nitrile formation.
Reaction Conditions::- Cyclization: Intramolecular reactions could form the central cage structure.
- Oxidation: Oxidizing agents might convert precursor molecules into the desired oxo groups.
- Nitrile Formation: Introducing cyano groups (CN) could yield the dicarbonitrile compound.
Industrial Production:: Large-scale production likely involves optimization of these steps, with safety and efficiency in mind.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.
Substitution: Fluorinated substituents make it an interesting candidate for substitution reactions.
Reduction: Reduction of oxo groups could yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides (e.g., bromides, iodides) for nucleophilic substitution.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The specific products depend on reaction conditions, but derivatives with altered functional groups are likely.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Materials Science: Its fluorinated nature makes it useful for low refractive index optical materials.
Organic Electronics: Applications in organic photovoltaics and organic field-effect transistors (OFETs).
Biocompatibility: Investigate its interaction with biological systems.
Drug Delivery: Could serve as a platform for drug delivery systems.
Coatings: Non-stick coatings due to fluorinated groups.
Electronics: Potential in semiconductor industry.
Wirkmechanismus
The compound’s mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare it to other fluorinated cage structures. Its uniqueness lies in the combination of heptafluorobutyl groups, oxo moieties, and the intricate diazaheptacyclo structure.
Eigenschaften
Molekularformel |
C34H10F14N4O4 |
|---|---|
Molekulargewicht |
804.4 g/mol |
IUPAC-Name |
7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile |
InChI |
InChI=1S/C34H10F14N4O4/c35-29(36,31(39,40)33(43,44)45)9-51-25(53)15-3-1-13-19-11(7-49)5-18-22-16(26(54)52(28(18)56)10-30(37,38)32(41,42)34(46,47)48)4-2-14(24(19)22)20-12(8-50)6-17(27(51)55)21(15)23(13)20/h1-6H,9-10H2 |
InChI-Schlüssel |
TULREIQOGMNKIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(C(C(F)(F)F)(F)F)(F)F)C#N)C#N)C(=O)N(C2=O)CC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)







![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)

![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)


